molecular formula C6H12N4O B13151624 [2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine

[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine

Cat. No.: B13151624
M. Wt: 156.19 g/mol
InChI Key: HDQJHRLHMGNNEU-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more efficient and scalable methods. One approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxyphenylboronic acid under suitable reaction conditions and catalysts . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials to enhance their performance .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This interaction is often studied using molecular docking and other computational methods to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethylamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methylamine groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10)

InChI Key

HDQJHRLHMGNNEU-UHFFFAOYSA-N

Canonical SMILES

CNC(COC)C1=NNN=C1

Origin of Product

United States

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